

An In-depth Technical Guide to the Discovery and Development of Y12196 Fungicide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

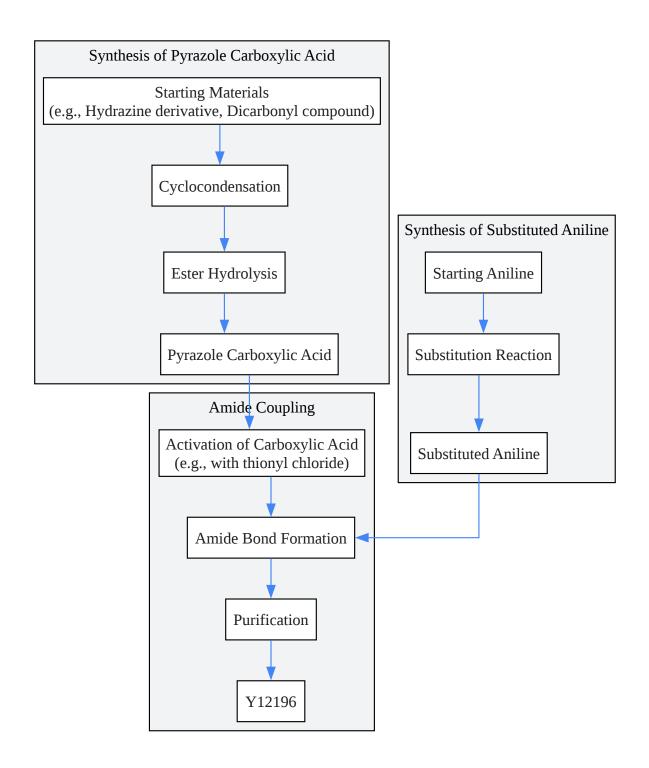
Y12196 is a novel fungicide identified as a potent succinate dehydrogenase inhibitor (SDHI).[1] [2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and biological efficacy of **Y12196**. The information is intended for researchers, scientists, and professionals involved in the field of fungicide development and application.

Discovery and Synthesis

Y12196, with the chemical formula C18H13Cl2F2N3O2, belongs to the pyrazole-carboxamide class of fungicides.[3][4][5] While the specific proprietary synthesis route for Y12196 is not publicly disclosed, a representative synthetic workflow can be inferred from established methods for creating similar pyrazole-carboxamide derivatives. The general approach involves the synthesis of a pyrazole carboxylic acid core, followed by an amide coupling reaction with a substituted aniline moiety.

Representative Synthesis Workflow





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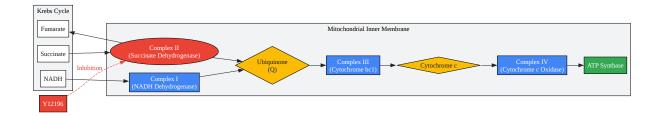
Caption: Representative synthesis workflow for Y12196.



Mechanism of Action: SDH Inhibition

Y12196 exerts its fungicidal activity by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the Krebs cycle and oxidative phosphorylation. By binding to the ubiquinone-binding site of the SDH enzyme complex, Y12196 disrupts the transfer of electrons from succinate to ubiquinone. This blockage of the electron transport chain inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Fungal Mitochondrial Electron Transport Chain and Site of Action of Y12196



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Caption: Inhibition of Complex II by Y12196.

Fungicidal Activity

Y12196 has demonstrated significant fungicidal activity against a range of plant pathogenic fungi. It is particularly effective against Fusarium graminearum and Botrytis cinerea.[1][6] Notably, **Y12196** has shown efficacy against strains of B. cinerea that have developed resistance to other SDHI fungicides, such as boscalid.



Ouantitative Efficacy Data

Fungal Species	Fungicide	EC50 (mg/L)	Reference
Botrytis cinerea (2019 isolates, n=84)	Y12196	0.284 - 20.147	[6]
Botrytis cinerea (2019 isolates, n=84)	Boscalid	0.097 - 54.162	[6]

Experimental Protocols

The following is a representative protocol for determining the in vitro fungicidal activity of **Y12196** using a mycelial growth inhibition assay.

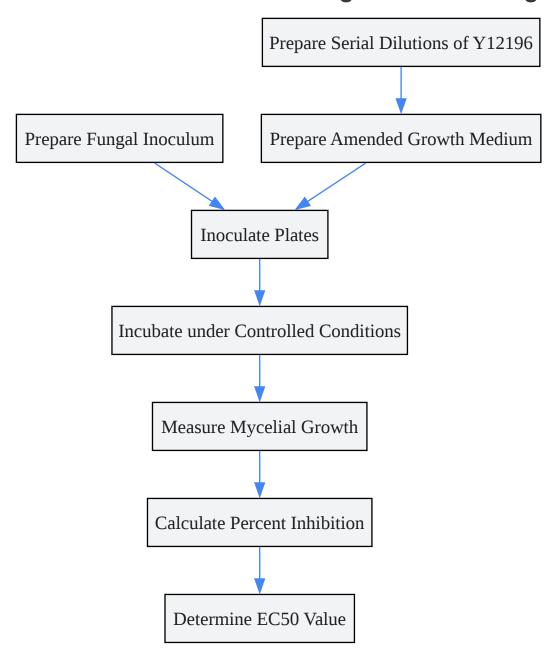
In Vitro Mycelial Growth Inhibition Assay

- Preparation of Fungal Cultures: The target fungal pathogen is cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until the mycelium covers the plate.
- Preparation of Fungicide Stock Solutions: A stock solution of Y12196 is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide -DMSO).
- Preparation of Amended Media: The Y12196 stock solution is serially diluted and added to
 molten PDA to achieve a range of final concentrations. A control plate containing only the
 solvent is also prepared.
- Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively
 growing fungal culture and placed in the center of each fungicide-amended and control plate.
- Incubation: The plates are incubated at the optimal growth temperature for the specific fungus.
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.



- Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc dt) / dc] * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
- EC50 Determination: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by probit analysis of the inhibition data.

General Workflow for In Vitro Fungicide Screening



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Caption: General workflow for in vitro fungicide screening.

Conclusion

Y12196 is a promising novel SDHI fungicide with potent activity against important plant pathogens, including some resistant strains. Its mechanism of action through the inhibition of the mitochondrial complex II provides a clear target for its fungicidal effects. Further research and development of **Y12196** could lead to its successful application in integrated pest management strategies for sustainable agriculture.

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